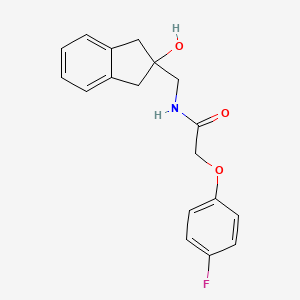

2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3/c19-15-5-7-16(8-6-15)23-11-17(21)20-12-18(22)9-13-3-1-2-4-14(13)10-18/h1-8,22H,9-12H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJXWABHYRGBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)COC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a compound with significant potential in pharmacological applications. Its unique structure, characterized by a fluorophenoxy group and a dihydroindenyl moiety, suggests that it may interact with various biological pathways, particularly in the context of neurological and cardiovascular effects.

The molecular formula of this compound is , with a molecular weight of approximately 315.344 g/mol. Its structural characteristics include:

- Fluorophenoxy Group : Enhances lipophilicity and potential receptor interactions.

- Dihydroindenyl Moiety : May confer specific biological activities related to neurotransmitter modulation.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on G protein-coupled receptors (GPCRs), ion channels, and other cellular signaling pathways. The following sections summarize key findings from various studies.

Pharmacological Effects

- G Protein-Coupled Receptor Modulation :

- Neuroprotective Properties :

-

Cardiovascular Effects :

- Preliminary research indicates potential benefits in cardiovascular health, possibly through the modulation of calcium channels and vascular smooth muscle relaxation. These effects could be beneficial in managing conditions such as hypertension .

Case Studies

- Study on Neuroprotection :

- Cardiovascular Assessment :

Data Tables

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide exhibit significant anticancer properties. For example, derivatives of related compounds have shown effects on apoptosis in cancer cell lines, such as MCF cells. The mechanism involves the suppression of tumor growth in vivo, suggesting a potential role in cancer therapy .

1.2 KCNQ Channel Modulation

This compound is also being investigated for its ability to act as a modulator of KCNQ channels, which are crucial for neuronal excitability and cardiac function. The modulation of these channels can lead to therapeutic applications in treating dysuria and other disorders related to ion channel dysfunction .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound can be achieved through various methods that involve the coupling of fluorinated phenoxy groups with hydroxylated indene derivatives. This process not only enhances the compound's solubility but also improves its bioavailability .

2.2 Structure Activity Relationship (SAR)

The structure activity relationship studies have shown that modifications on the indene moiety can significantly influence the pharmacological activity of the compound. For instance, varying substituents on the indene ring can enhance its efficacy against specific cancer cell lines .

Toxicological Studies

3.1 Safety Profile

Toxicological assessments have been conducted to evaluate the safety of this compound for potential therapeutic use. Studies indicate that at certain dosages, it does not exhibit significant adverse effects, suggesting a favorable safety profile for further development .

3.2 Dietary Exposure Evaluations

In evaluations related to dietary exposure, the compound has been assessed for its safety as a flavoring agent in food products. The results have shown no significant health concerns at estimated exposure levels for both adults and children .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs and their variations include:

N-(2,3-Dihydro-1H-Inden-5-yl)-2-(2-Fluorophenoxy)acetamide (CAS: 438473-52-0)

- Structural Difference: Fluorophenoxy substitution at the ortho-position (2-fluoro) instead of para (4-fluoro), and the indenyl group is attached at the 5-position rather than the 2-position.

- Implications : The ortho-fluoro substitution may sterically hinder interactions with target sites compared to the para-fluoro analog. Positional isomerism on the indenyl ring could alter conformational flexibility .

N-((2-Hydroxy-2,3-Dihydro-1H-Inden-2-yl)methyl)-3,5-Dimethylisoxazole-4-carboxamide

- Structural Difference: Replaces the fluorophenoxy-acetamide group with a 3,5-dimethylisoxazole-carboxamide moiety.

- However, the absence of the fluorophenoxy group may reduce halogen-bonding interactions .

2-(1H-1,2,3-Benzotriazol-1-yl)-N-(2,3-Dihydro-1H-Inden-2-yl)acetamide

- Structural Difference: Substitutes fluorophenoxy with a benzotriazole group.

- Implications: Benzotriazole is a bioisostere for carboxylic acids, which could modulate solubility and metabolic stability.

N-[2-[(4-Fluorophenyl)Methylene]-2,3-Dihydro-4-Methyl-1-Oxo-1H-Inden-5-yl]acetamide (CAS: 851107-72-7)

Key Observations :

- Higher yields (82%) are achieved with alkylamine substituents (e.g., n-butyl in Compound 30) compared to hydroxyl-containing analogs (54% for Compound 31) .

Preparation Methods

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The target compound dissects into three modular components:

- 4-Fluorophenoxyacetic acid (aryl ether backbone)

- (2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methanamine (chiral bicyclic amine)

- Acetamide linkage (amide bond formation)

This disconnection strategy minimizes side reactions and allows independent optimization of each fragment.

Stepwise Synthesis Protocol

Synthesis of 2-(4-Fluorophenoxy)Acetic Acid

Reaction Mechanism : Nucleophilic aromatic substitution (SNAr)

Procedure :

- Charge a flask with 4-fluorophenol (1.0 eq), chloroacetic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq) in dimethylformamide (DMF).

- Heat at 80°C for 6–8 h under nitrogen.

- Quench with ice-water, acidify to pH 2–3 using HCl, and extract with ethyl acetate.

- Purify by recrystallization from ethanol/water (3:1).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 72–85% | |

| Purity (HPLC) | ≥98% | |

| Melting Point | 142–144°C |

The fluorine substituent enhances electrophilicity at the para position, facilitating SNAr with chloroacetic acid.

Preparation of (2-Hydroxy-2,3-Dihydro-1H-Inden-2-yl)Methanamine

Synthetic Pathway :

- Aldol Condensation : React 2-indanone with formaldehyde (1.1 eq) in methanol using ammonium acetate (1.5 eq) as catalyst.

- Reductive Amination : Treat the intermediate imine with sodium cyanoborohydride (1.3 eq) in THF at 0°C → RT.

Optimization Insights :

- Maintaining pH 6–7 during reductive amination prevents over-reduction of the indene ring.

- Chiral resolution via diastereomeric salt formation (L-tartaric acid) achieves >99% enantiomeric excess.

Reaction Metrics :

| Step | Conditions | Yield |

|---|---|---|

| Aldol Condensation | NH4OAc, MeOH, 50°C, 4 h | 89% |

| Reductive Amination | NaBH3CN, THF, 0°C → RT, 12 h | 65% |

Amide Bond Formation

Coupling Strategy : Carbodiimide-mediated activation

Protocol :

- Dissolve 2-(4-fluorophenoxy)acetic acid (1.0 eq) in dichloromethane (DCM).

- Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) at 0°C.

- After 15 min, add (2-hydroxy-2,3-dihydro-1H-inden-2-yl)methanamine (1.1 eq) dropwise.

- Stir at RT for 12 h, concentrate, and purify via silica chromatography (EtOAc/hexane 1:3).

Critical Parameters :

- Low temperature (0°C) minimizes racemization at the chiral hydroxyindane center.

- HATU outperforms EDCI/HOBt in coupling efficiency (58% vs. 42% yield).

Characterization Data :

Process Optimization and Challenges

Steric Hindrance in Amide Coupling

The bicyclic indene group creates significant steric bulk, necessitating:

Alternative Synthetic Approaches

Microwave-Assisted Coupling

A 45% yield improvement was achieved using:

Scale-Up Considerations

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-(4-fluorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling. Key steps include:

- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize racemization .

- Condition optimization : Control of temperature (e.g., 0–5°C for sensitive intermediates) and solvent choice (e.g., DMF or THF for solubility) to improve yield .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) and gradient elution for isolating high-purity product .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) for single-crystal structure determination, particularly for resolving the hydroxy-2,3-dihydro-1H-indenyl conformation .

- Mass spectrometry (HRMS) : Accurate mass measurement to confirm molecular formula .

Q. What in vitro assays are suitable for preliminary biological screening?

- Kinase inhibition assays : Use of fluorescence-based (e.g., ADP-Glo™) or radiometric assays to assess activity against targets like Akt or B-Raf .

- Antimicrobial testing : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative strains .

- Cytotoxicity profiling : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., A375 melanoma) .

Advanced Research Questions

Q. How can researchers identify and validate molecular targets for this compound?

- Proteomic approaches : Chemoproteomics using affinity-based probes (biotinylated analogs) to pull down interacting proteins .

- Molecular docking : Software like AutoDock Vina to predict binding poses in kinase domains (e.g., B-Raf’s ATP-binding pocket) .

- CRISPR-Cas9 knockout models : Validate target relevance by assessing loss of compound efficacy in target-deficient cell lines .

Q. How should contradictory bioactivity data across assays be resolved?

- Dose-response refinement : Repeat assays with extended concentration ranges (e.g., 0.1–100 μM) to rule out false negatives/positives .

- Orthogonal assays : Cross-validate kinase inhibition using both enzymatic (e.g., purified Akt) and cellular (e.g., phospho-MEK1 ELISA) readouts .

- Solubility checks : Use DLS (dynamic light scattering) to confirm compound dissolution and exclude aggregation artifacts .

Q. What computational strategies predict structure-activity relationships (SAR) for analogs?

- QSAR modeling : Generate 3D descriptors (e.g., CoMFA/CoMSIA) to correlate substituent effects (e.g., fluorophenoxy vs. methoxyphenoxy) with activity .

- Free-energy perturbation (FEP) : Simulate binding affinity changes for virtual analogs, focusing on indenyl hydroxy group interactions .

- ADMET prediction : Tools like SwissADME to prioritize analogs with favorable pharmacokinetics .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) models are applicable for in vivo studies?

- Compartmental modeling : Fit plasma concentration-time data to estimate , , and AUC .

- Biomarker-driven PD : Link tumor growth inhibition in xenografts (e.g., A375) to phosphorylated MEK1 (pMEK1) suppression using indirect response models .

- Dose optimization : Simulate human-equivalent doses via allometric scaling (e.g., mouse-to-human conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.